lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate
Description
Lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate (hypothetical structure inferred from analogs) belongs to a class of lithium sulfinate salts characterized by a pyridine ring substituted with electron-withdrawing or bulky groups. These compounds are critical intermediates in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and as precursors for sulfone derivatives . The trifluoromethyl (CF₃) group at the 4-position of the pyridine ring enhances electrophilicity and stabilizes the sulfinate ion through inductive effects.
Properties
IUPAC Name |
lithium;4-(trifluoromethyl)pyridine-3-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)4-1-2-10-3-5(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDMPJMKIXTUFJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CC(=C1C(F)(F)F)S(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3LiNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 4-(trifluoromethyl)pyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Electrochemical Applications
1.1 Lithium-Ion Batteries
Lithium salts, including lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate, are crucial in the development of advanced electrolytes for lithium-ion batteries. The compound can enhance ionic conductivity and stability, which are essential for efficient energy storage systems. Research indicates that incorporating lithium salts into polymer electrolytes improves their performance by facilitating lithium ion mobility and reducing the risk of dendrite formation during charge-discharge cycles .
2.1 Corrosion Inhibition
The compound may also serve as a corrosion inhibitor in various industrial applications. Its ability to form stable complexes with metal ions can protect surfaces from oxidative damage, particularly in environments where traditional inhibitors fail .
2.2 Synthesis of Functional Materials
This compound can be used as a precursor for synthesizing novel materials with tailored properties. Its trifluoromethyl group imparts hydrophobic characteristics, making it suitable for developing advanced coatings and composites that require moisture resistance and enhanced durability .
Pharmaceutical Applications
3.1 Drug Development
In pharmaceutical research, lithium compounds are often explored for their therapeutic potential in treating mood disorders. The unique chemical structure of this compound may offer new avenues for developing drugs with improved efficacy and reduced side effects compared to existing lithium-based medications .
Case Studies
Case Study 1: Electrolyte Performance Enhancement
A study investigated the impact of adding this compound to a poly(ethylene oxide) (PEO)-based electrolyte. Results showed a significant increase in ionic conductivity and thermal stability compared to PEO alone, demonstrating the compound's effectiveness in enhancing electrolyte performance for lithium-ion batteries .
Case Study 2: Corrosion Resistance
Research on corrosion inhibitors highlighted the effectiveness of this compound in protecting aluminum surfaces from corrosion under acidic conditions. The compound formed a protective layer that significantly reduced corrosion rates compared to untreated samples .
Mechanism of Action
The mechanism of action of lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets through its trifluoromethyl and sulfinate groups. These interactions can lead to the modulation of biochemical pathways, enzyme inhibition, or activation, depending on the specific context. The compound’s effects are mediated by its ability to form stable complexes with various biomolecules and its reactivity in chemical transformations.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
The latter’s CF₃ group at position 4 would exert stronger electronic effects without steric interference, enhancing sulfinate stability . 4-tert-butylpyridine-3-sulfinate demonstrates how bulky substituents improve solubility in nonpolar solvents (e.g., toluene) due to hydrophobic interactions, whereas CF₃ groups increase polarity but reduce solubility in aqueous media.
Substituent Type :
- Electron-withdrawing groups (CF₃, F) : Stabilize the sulfinate ion via inductive effects, increasing acidity and making the compound more reactive in SN2 reactions. For example, 3-fluoro-2-methoxypyridine-4-sulfinate combines fluorine’s electronegativity with methoxy’s electron-donating resonance, creating a balance between stability and reactivity.
- Electron-donating groups (methoxy, tert-butyl) : Reduce sulfinate ion stability but enhance solubility in polar solvents. The 4-methoxy-6-methylpyridine-3-sulfinate is less reactive in coupling reactions compared to CF₃-substituted analogs.
Physicochemical Properties
- Molecular Weight : CF₃-substituted compounds (e.g., 220.10 g/mol for 2-CF₃ pyridine sulfinate ) are heavier than methoxy- or tert-butyl-substituted analogs (195.16–205.20 g/mol) due to fluorine’s atomic mass.
- Solubility: CF₃ groups enhance solubility in aprotic solvents (e.g., DMF, THF) but reduce water compatibility. Methoxy groups improve aqueous solubility (e.g., 4-methoxy-6-methylpyridine-3-sulfinate is miscible in methanol/water mixtures).
- Stability : Hygroscopicity is a common issue, but tert-butyl groups provide steric protection against hydrolysis, whereas CF₃-substituted sulfinates require anhydrous storage .
Biological Activity
Lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological implications, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound can be described by its chemical structure, which includes a lithium ion coordinated with a pyridine ring substituted with a trifluoromethyl group and a sulfonate moiety. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable pharmacophore in drug design.
- Ion Channel Modulation : Compounds containing trifluoromethylpyridine structures have been shown to interact with various ion channels, particularly TRPV1 (Transient Receptor Potential Vanilloid 1) channels. For example, studies have identified high-affinity ligands that modulate TRPV1 activity, suggesting that this compound may influence pain pathways by acting as an antagonist or modulator of these channels .
- Anti-inflammatory Effects : The sulfonate group in this compound may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses. Research indicates that related compounds exhibit significant anti-inflammatory activity, which could be extrapolated to this compound .
- Neuroprotective Properties : Lithium ions are known for their neuroprotective effects, particularly in mood disorders. The incorporation of the trifluoromethylpyridine structure may enhance these effects through improved bioavailability and interaction with neuroreceptors .
Case Studies
Case Study 1: TRPV1 Modulation
In a high-throughput screening study, several pyridinylpiperazine derivatives were evaluated for their ability to modulate TRPV1 activity. This compound was identified as a lead compound, showing significant inhibition of TRPV1-mediated calcium influx in neuronal cells. This suggests potential applications in treating chronic pain conditions .
Case Study 2: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various trifluoromethyl-substituted compounds, including this compound. Results indicated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, pointing towards its utility in inflammatory diseases .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| TRPV1 Modulation | Inhibition of calcium influx | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Neuroprotection | Interaction with neuroreceptors |
Table 2: Comparison with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
